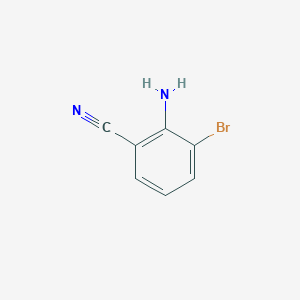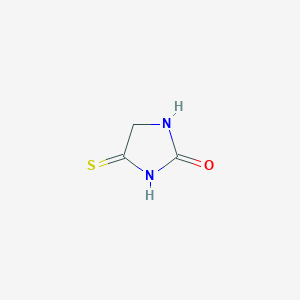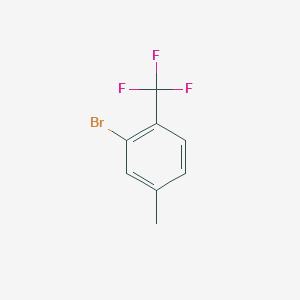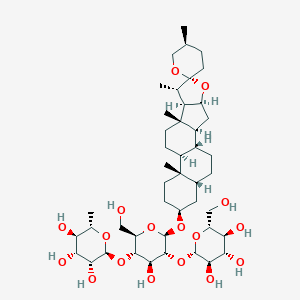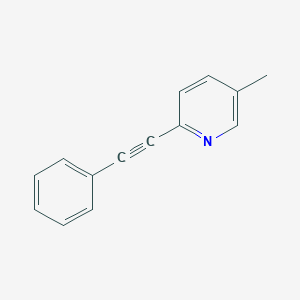
5-メチル-2-(フェニルエチニル)ピリジン
概要
説明
この化合物は、アロステリックアンタゴニストMPEPとポテンシエーターCDPPBの両方の効果を阻害する能力で知られています 。神経学的および精神医学的障害の文脈において特に、その潜在的な治療効果について研究されています。
科学的研究の応用
Chemistry: Used as a tool compound to study the allosteric modulation of mGlu5 receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmacological agents targeting mGlu5 receptors.
作用機序
5-MPEPは、代謝型グルタミン酸受容体サブタイプ5(mGlu5)のアロステリック部位に結合することによって効果を発揮します。 この結合は、アロステリックアンタゴニストMPEPとポテンシエーターCDPPBの両方の効果を阻害し、それによって受容体の活性を調節します 。 この化合物の作用機序には、受容体活性化の阻害が含まれており、これは、神経伝達とシナプス可塑性に関連するダウンストリームシグナル伝達経路に影響を与えます .
生化学分析
Biochemical Properties
5-Methyl-2-(phenylethynyl)pyridine plays a significant role in biochemical reactions by interacting with metabotropic glutamate receptor 5 (mGluR5). It acts as a noncompetitive antagonist, binding to an allosteric site within the receptor’s seven-transmembrane domain. This binding prevents the receptor’s activation by endogenous ligands, thereby modulating synaptic plasticity, ion channel activity, and excitotoxicity. The compound’s interaction with mGluR5 involves key residues such as Pro-654, Tyr-658, Leu-743, Thr-780, Trp-784, Phe-787, and Tyr-791 .
Cellular Effects
5-Methyl-2-(phenylethynyl)pyridine has profound effects on various cell types and cellular processes. In microglial cells, it induces cellular stress and the production of inflammatory mediators through a Ca2±dependent pathway. This involves the activation of phospholipase C (PLC) and the release of Ca2+ from the endoplasmic reticulum . Additionally, in neuronal cells, the compound has been shown to reverse behavioral deficits and synaptic protein alterations in models of Fragile X Syndrome .
Molecular Mechanism
At the molecular level, 5-Methyl-2-(phenylethynyl)pyridine exerts its effects by binding to the allosteric site of mGluR5, stabilizing its inactive conformation. This binding involves interactions with aromatic residues within the receptor’s transmembrane helices, preventing the movement required for receptor activation . The compound also inhibits the receptor’s ability to mobilize intracellular Ca2+, thereby modulating downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-(phenylethynyl)pyridine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, repeated dosing in rodent models has shown that the compound can maintain its anxiolytic effects without inducing tolerance . Additionally, its impact on synaptic plasticity and locomotor activity has been studied over extended periods .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(phenylethynyl)pyridine vary with different dosages in animal models. At lower doses, the compound selectively attenuates nicotine self-administration without affecting food-maintained responding . Higher doses, however, can lead to reduced locomotor activity and altered synaptic plasticity . Toxic or adverse effects at high doses have not been extensively reported, but careful dosage management is essential to avoid potential side effects.
Metabolic Pathways
5-Methyl-2-(phenylethynyl)pyridine is involved in metabolic pathways that regulate synaptic plasticity and central sensitization. It interacts with protein kinase C (PKC) and NR2B subunits of NMDA receptors, modulating their phosphorylation and activity . These interactions play a crucial role in the compound’s neuroprotective and therapeutic effects.
Transport and Distribution
Within cells and tissues, 5-Methyl-2-(phenylethynyl)pyridine is transported and distributed through specific mechanisms. It can be microinfused into brain regions such as the nucleus accumbens shell and ventral tegmental area, where it attenuates the reinforcing effects of nicotine . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 5-Methyl-2-(phenylethynyl)pyridine is critical for its activity and function. It is primarily localized within the endoplasmic reticulum and associated with Ca2+ release channels . This localization is essential for its role in modulating intracellular Ca2+ levels and downstream signaling pathways. The compound’s targeting signals and post-translational modifications may also influence its compartmentalization within cells.
準備方法
合成ルートと反応条件
5-MPEPの合成は、通常、次の手順を伴います。
出発物質: 合成は、2-メチルピリジンやフェニルアセチレンなどの市販の出発物質から始まります。
反応条件: 重要な手順には、2-メチルピリジンをフェニルアセチレンと、不活性雰囲気下でパラジウム触媒と銅助触媒の存在下でカップリングする薗頭反応が含まれます。反応は、通常、テトラヒドロフラン(THF)またはジメチルホルムアミド(DMF)などの溶媒中で高温で行われます。
精製: 粗生成物は、カラムクロマトグラフィーを使用して精製して、純粋な5-MPEPを得ます。
工業的生産方法
工業的な環境では、5-MPEPの生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるための反応条件の最適化と、効率とスケーラビリティを高めるための連続フローリアクターの使用が含まれます。
化学反応の分析
反応の種類
5-MPEPは、次のようなさまざまな化学反応を起こします。
酸化: 5-MPEPは、対応するピリジンN-オキシドを形成するように酸化することができます。
還元: 5-MPEPの還元は、還元されたピリジン誘導体の形成につながる可能性があります。
置換: ピリジン環で求電子置換反応が起こることがあり、置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの一般的な酸化剤が使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロゲンやニトロ基などの求電子試薬は、酸性または塩基性条件下で導入できます。
形成される主な生成物
酸化: ピリジンN-オキシド。
還元: 還元されたピリジン誘導体。
置換: さまざまな官能基を持つ置換ピリジン誘導体。
科学研究への応用
化学: mGlu5受容体のアロステリック調節を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体相互作用への影響について調査されています。
医学: うつ病や不安などの神経学的および精神医学的障害の治療における潜在的な治療効果について調査されています.
工業: mGlu5受容体を標的とした新しい薬理学的薬剤の開発に使用されます。
類似化合物との比較
類似化合物
MPEP(2-メチル-6-(フェニルエチニル)ピリジン): mGlu5受容体に対する強力で選択的な非競合的アンタゴニスト.
MTEP(3-((2-メチル-1,3-チアゾール-4-イル)エチニル)ピリジン): mGlu5受容体の別の選択的アンタゴニスト.
5-MPEPの独自性
5-MPEPは、mGlu5受容体におけるアンタゴニストとポテンシエーターの両方の効果を阻害する、中立的なアロステリック部位リガンドとして作用するという点でユニークです 。この二重作用により、受容体の機能を研究し、安全性和効力プロファイルを向上させた新しい治療薬を開発するための貴重なツールになります。
特性
IUPAC Name |
5-methyl-2-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJPHOOGDBABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)

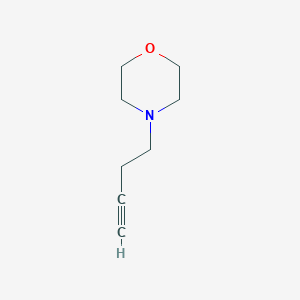
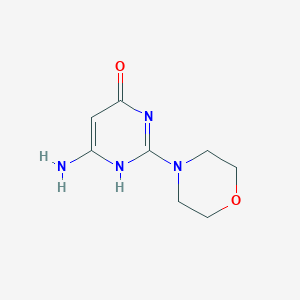

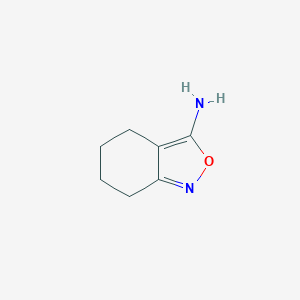
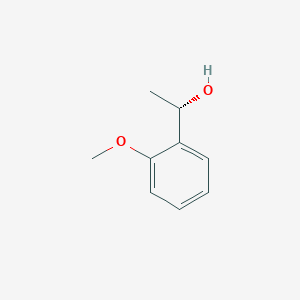
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)
